REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15].[CH3:19]N(C)C=O>>[CH3:19][O:9][C:8]([C:5]1[CH:4]=[N:3][C:2]([CH:1]=[CH:13][N:14]([CH3:16])[CH3:15])=[CH:7][N:6]=1)=[O:10]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
with stirring in an oil-bath at 90° C. under argon for 60 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature of the oil-bath was raised to 120° C.
|
Type
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STIRRING
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Details
|
the heating and stirring
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Type
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WAIT
|
Details
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continued for an additional 120 min
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Duration
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120 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 25° C.
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of about 10 mL
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Type
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CUSTOM
|
Details
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The oily residue was partitioned with water (50 mL) and ethyl acetate (50 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was further extracted with ethyl acetate (2×50 mL)
|
Type
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EXTRACTION
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Details
|
each organic extract
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Type
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WASH
|
Details
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was washed with a portion of a saturated aqueous sodium chloride solution (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a dark oil
|
Type
|
ADDITION
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Details
|
The residue was treated with a solution of diethyl ether/hexanes (50 mL, 3:2)
|
Type
|
CUSTOM
|
Details
|
to produce an orange solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixture of diethyl ether/hexanes (25 mL, 1:1)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1)C=CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.94 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |